REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([CH2:5][C:6]([O:8]C)=[O:7])#[N:4].[CH2:10]1[O:20][C:19]2[CH:18]=[CH:17][C:14]([CH:15]=O)=[CH:13][C:12]=2[O:11]1.Cl>>[C:3]([C:5](=[CH:15][C:14]1[CH:17]=[CH:18][C:19]2[O:20][CH2:10][O:11][C:12]=2[CH:13]=1)[C:6]([OH:8])=[O:7])#[N:4] |f:0.1|
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
33.75 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OC
|
Name
|
|
Quantity
|
30.32 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C=O)C=CC2O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 95° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
to obtain a pale yellow solid
|
Type
|
CUSTOM
|
Details
|
The resultant solid was recrystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
to obtain a crystal
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C(C(=O)O)=CC1=CC2=C(C=C1)OCO2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |